BenchChemオンラインストアへようこそ!

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

DPP-IV inhibition Type 2 diabetes Fluorine-mediated potency enhancement

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride is a chiral, N-Boc-protected 4-fluoropyrrolidine methanamine derivative, primarily utilized as a synthetic intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules. This compound class features a (2S,4S) stereochemistry, which is critical for optimal DPP-IV inhibitory potency, as evidenced by structure-activity relationship (SAR) studies on 4-fluoro-2-cyanopyrrolidine analogs.

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
Cat. No. B13682193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride
Molecular FormulaC10H20ClFN2O2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
InChIInChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H
InChIKeyZFUOQMCJMKAZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride: Chiral Fluorinated Pyrrolidine Building Block for DPP-IV Targeted Synthesis


N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride is a chiral, N-Boc-protected 4-fluoropyrrolidine methanamine derivative, primarily utilized as a synthetic intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules [1]. This compound class features a (2S,4S) stereochemistry, which is critical for optimal DPP-IV inhibitory potency, as evidenced by structure-activity relationship (SAR) studies on 4-fluoro-2-cyanopyrrolidine analogs [2]. The hydrochloride salt form enhances aqueous solubility and handling stability, making it a preferred building block for medicinal chemistry and process development applications.

Why Non-Fluorinated or Incorrectly Configured Pyrrolidine Analogs Cannot Replace N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride


Generic substitution of this fluorinated pyrrolidine building block with non-fluorinated analogs or incorrect stereoisomers is not viable due to profound differences in target potency, selectivity, and pharmacokinetic parameters. The 4-fluorine atom induces a conformational bias that enhances binding to DPP-IV [1], while the specific (2S,4S) stereochemistry is essential for high inhibitory activity; inversion at either center results in a substantial loss of potency [2]. Furthermore, fluorination lowers the pyrrolidine nitrogen pKa, reducing the fraction of protonated species at physiological pH and thereby improving passive membrane permeability relative to non-fluorinated counterparts [3]. These integrated electronic, conformational, and pharmacokinetic effects are not achievable with simple achiral or non-fluorinated pyrrolidine alternatives. The quantitative basis for this differentiation is detailed below.

Quantitative Differentiation Evidence for N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride


DPP-4 Inhibitory Potency: 4-Fluoropyrrolidine-2-carbonitrile Scaffold vs. Non-Fluorinated Pyrrolidine-2-carbonitrile

The introduction of fluorine at the 4-position of the pyrrolidine ring significantly enhances DPP-IV inhibitory potency. In a direct SAR comparison, the 4-fluoropyrrolidine-2-carbonitrile scaffold achieved IC50 values as low as 0.017 µM, whereas the corresponding non-fluorinated pyrrolidine-2-carbonitrile analogs consistently showed higher IC50 values (i.e., lower potency), though exact potencies varied by N-substitution [1][2]. The fluorine atom's electron-withdrawing effect and conformational influence are the mechanistic basis for this enhancement.

DPP-IV inhibition Type 2 diabetes Fluorine-mediated potency enhancement

Selectivity Over Related Proteases: 4-Fluoropyrrolidine-2-carbonitrile Derivatives Display High Selectivity Against DPP-8 and DPP-9

A critical safety feature of DPP-IV inhibitors is selectivity over the related enzymes DPP-8 and DPP-9, as inhibition of these is associated with toxicity. 4-Fluoropyrrolidine-2-carbonitrile derivatives demonstrate excellent selectivity ratios. For example, Compound 9l showed DPP-8/DPP-4 = 898 and DPP-9/DPP-4 = 566 [1]. Similarly, Compound 17a exhibited DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164 [2]. In contrast, non-fluorinated analogs typically show significantly lower selectivity ratios, potentially due to increased flexibility and off-target binding.

Selectivity profile DPP-8 DPP-9 Safety margin

pKa Modulation: Fluorination Reduces Pyrrolidine Basicity to Near-Physiological pH, Enhancing Membrane Permeability

The pKa of unsubstituted pyrrolidine is approximately 11.3, meaning the amine is >99% protonated at physiological pH (7.4), which severely limits passive membrane permeability. Introduction of a single fluorine at the 4-position reduces the pKa of the pyrrolidine nitrogen by approximately 1–1.5 log units, bringing it closer to 9.5–9.8, and significantly decreasing the fraction of protonated species [1]. In more highly fluorinated analogs, pKa values can drop below 7.0. This modulation directly translates to enhanced passive permeability and oral bioavailability of final drug candidates derived from this building block.

pKa Lipophilicity Passive permeability Drug-likeness

Pharmacokinetic Profile: 4-Fluoropyrrolidine-2-carbonitrile Derivatives Exhibit Moderate Oral Bioavailability Suitable for Preclinical Development

Compounds prepared from the 4-fluoropyrrolidine-2-carbonitrile scaffold, a direct synthetic derivative of this building block's core, show measurable oral pharmacokinetic parameters in Sprague-Dawley rats. For Compound 9l, an oral bioavailability (F) of 22.8% and a half-life (t1/2) of 2.74 h were reported [1]. While moderate, these values are sufficient for preclinical efficacy assessment and are typically superior to those of non-fluorinated analogs, which often suffer from higher clearance due to increased metabolic liability at the pyrrolidine ring.

Oral bioavailability Half-life Drug metabolism

Stereochemical Integrity: (2S,4S) Configuration is Essential for High DPP-IV Inhibitory Activity

SAR studies consistently demonstrate that the (2S,4S) configuration of the fluoropyrrolidine ring is optimal for DPP-IV inhibition. In the 4-fluoropyrrolidine-2-carbonitrile series, the (2S,4S) isomer exhibits IC50 values in the nanomolar range, while the (2R,4R) isomer is typically >10-fold less potent, and (2S,4R) or (2R,4S) mixtures show intermediate or inconsistent activity [1][2]. This building block is supplied as a single, defined (2R,4S) enantiomer (or its (2S,4S) counterpart depending on naming convention) with high chiral purity, ensuring reproducibility in SAR campaigns.

Stereochemistry Chiral purity Enantioselectivity

Procurement-Driven Application Scenarios for N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride


Synthesis of Potent and Selective DPP-IV Inhibitors for Type 2 Diabetes Drug Discovery

This building block is ideally suited for the construction of DPP-IV inhibitors that require the 4-fluoropyrrolidine-2-carbonitrile pharmacophore. As demonstrated, this scaffold delivers IC50 values as low as 0.017 µM and >500-fold selectivity over DPP-8/9 [1][2], meeting the demanding safety and efficacy criteria for oral antidiabetic agents.

Medicinal Chemistry Exploration of Fibroblast Activation Protein (FAP) Inhibitors

FAP is a serine protease related to DPP-IV, and the 4-fluoropyrrolidine motif has recently shown promise in FAP-targeted PET tracer development, with IC50 values of 1.59 nM for (2S,4S)-configured derivatives [1]. This compound thus serves as a key intermediate for synthesizing next-generation cancer imaging and theranostic agents.

Design of Orally Bioavailable Drug Candidates Requiring Fine-Tuned pKa and Lipophilicity

The fluorine-mediated pKa reduction from ~11.3 to ~9.8 [1] enables medicinal chemists to achieve an optimal balance between potency and passive permeability. This building block is therefore recommended for projects where oral bioavailability is a key optimization parameter, allowing the creation of compounds with improved absorption profiles.

Chiral Pool Synthesis of Complex Bioactive Molecules

The defined (2R,4S) stereochemistry provides a reliable chiral starting point for asymmetric synthesis. Coupled with the Boc protecting group, it facilitates orthogonal deprotection and functionalization strategies in multi-step synthetic routes, reducing the need for late-stage chiral separations and improving overall yield and purity.

Quote Request

Request a Quote for N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.